1-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)methanamine
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Overview
Description
1-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)methanamine is a heterocyclic compound that features both imidazole and thiazole rings.
Mechanism of Action
Target of Action
It’s worth noting that derivatives of the imidazo[2,1-b][1,3]thiazole ring system, to which this compound belongs, have been associated with a broad range of pharmaceutical applications as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .
Result of Action
Related compounds have shown potential in suppressing the growth of various cancer cells , suggesting that this compound may have similar effects.
Preparation Methods
The synthesis of 1-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)methanamine typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method includes the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions, resulting in the formation of the desired product . The reaction conditions often involve heating the reagent mixture in benzene for 2-4 hours, depending on the structure of the starting reagents .
Chemical Reactions Analysis
1-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
1-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)methanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
1-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)methanamine can be compared with other similar compounds, such as:
Levamisole: Another imidazo[2,1-b][1,3]thiazole derivative known for its anthelmintic properties.
Spiropyrrolidine derivatives: These compounds also contain imidazole and thiazole rings and have shown potential in treating autoimmune and inflammatory conditions.
The uniqueness of this compound lies in its specific structural features and the broad range of biological activities it exhibits, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3S/c7-3-5-4-9-1-2-10-6(9)8-5/h4H,1-3,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZCCHCRSVJWPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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